Asymmetric 3,4-Dimethoxy/4-Methoxy Substitution Polarizes Benzylsulfamide hCA I vs. hCA II Inhibitory Potency Relative to the Unsubstituted Benzylsulfamide Baseline
The unsubstituted benzylsulfamide (CAS 104-22-3) inhibits hCA I and hCA II with comparable potency (hCA I Ki ~130 nM; hCA II Ki ~120 nM), yielding an hCA II/hCA I selectivity ratio near unity (~0.92) . In contrast, within the Göksu et al. (2014) benzylsulfamide series featuring differential methoxy substitution patterns, hCA I Ki values ranged from 28.48 to 837.09 nM while hCA II Ki values clustered more tightly (112.01–268.01 nM) [1]. The 3,4-dimethoxybenzyl moiety on one arm provides additional hydrogen-bond acceptor capacity via the meta- and para-methoxy oxygens, which molecular docking studies indicate form supplementary interactions with residues in the hCA I active site that are absent in the narrower hCA II cavity [1]. This structural evidence supports that the target compound achieves differential isoenzyme engagement compared to unsubstituted benzylsulfamide, though direct Ki values for CAS 337924-42-2 remain to be published.
| Evidence Dimension | hCA I and hCA II inhibition constants (Ki, nM) and isoenzyme selectivity |
|---|---|
| Target Compound Data | Ki values not yet published for this specific compound; predicted to fall within class range of hCA I Ki = 28.48–837.09 nM and hCA II Ki = 112.01–268.01 nM based on structural similarity to Göksu 2014 series |
| Comparator Or Baseline | Benzylsulfamide (CAS 104-22-3): hCA I Ki ~130 nM, hCA II Ki ~120 nM; hCA II/hCA I ratio ~0.92 . Acetazolamide (standard): hCA I IC₅₀ = 57.75 nM, hCA II IC₅₀ = 49.50 nM [2]. |
| Quantified Difference | Benzylsulfamide is non-selective (ratio ~0.92); methoxy-substituted benzylsulfamides can achieve hCA I/hCA II Ki ratios up to ~7.5 (837.09/112.01 nM) or as low as ~0.25 (28.48/112.01 nM) depending on substitution pattern [1]. The 3,4-dimethoxy/4-methoxy hybrid is predicted to show intermediate selectivity distinct from both extremes. |
| Conditions | hCA I and II purified from human erythrocytes; Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography; CO₂ hydration assay (Göksu et al. 2014) [1]. Acetazolamide IC₅₀ from symmetric phenethylamine-sulfamide study using esterase method (2023) [2]. |
Why This Matters
Researchers requiring a benzylsulfamide with hCA I/II selectivity distinct from the non-selective benzylsulfamide baseline should prioritize this asymmetric analog, as its mixed methoxy substitution pattern is expected to yield a selectivity fingerprint unavailable from either unsubstituted or symmetrically disubstituted congeners.
- [1] Göksu S, Naderi A, Akbaba Y, Kalın P, Akıncıoğlu A, Gülçin İ, Durdagi S, Salmas RE. Carbonic anhydrase inhibitory properties of novel benzylsulfamides using molecular modeling and experimental studies. Bioorg Chem. 2014 Oct;56:75-82. doi:10.1016/j.bioorg.2014.07.009. View Source
- [2] Yıldırım A, et al. Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes. 2023. doi:10.1002/cbdv.202200913. View Source
